BenchChemオンラインストアへようこそ!

Dehydrojuncusol

Antiviral HCV NS5A Inhibitor

Dehydrojuncusol is the only fully unsaturated phenanthrene that inhibits HCV NS5A, including daclatasvir-resistant mutants (L31M, Y93H)—juncusol, effusol, and dehydroeffusol cannot substitute. Dimerization to 8,8'-bidehydrojuncusol abolishes iNOS inhibition, enabling paired monomer/dimer SAR studies. Anxiolytic at 5–10 mg/kg vs. juncusol at 20 mg/kg, ideal for comparative CNS pharmacology. Procure the definitive NS5A resistance probe.

Molecular Formula C18H16O2
Molecular Weight 264.3 g/mol
Cat. No. B11929669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDehydrojuncusol
Molecular FormulaC18H16O2
Molecular Weight264.3 g/mol
Structural Identifiers
SMILESCC1=C(C=CC2=C1C=CC3=CC(=C(C(=C32)C=C)C)O)O
InChIInChI=1S/C18H16O2/c1-4-13-10(2)17(20)9-12-5-6-14-11(3)16(19)8-7-15(14)18(12)13/h4-9,19-20H,1H2,2-3H3
InChIKeyIZVFYHBVHNNKGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dehydrojuncusol: A Natural Phenanthrene with NS5A-Targeted Anti-HCV Activity and Differentiated Selectivity for Procurement


Dehydrojuncusol is a naturally occurring phenanthrene derivative [1], isolated from various Juncus species including J. maritimus, J. acutus, and J. roemerianus [2]. It is characterized by a 5-vinyl-1,6-dimethylphenanthrene-2,7-diol core structure, distinguishing it from related 9,10-dihydrophenanthrenes like juncusol and effusol [3]. Dehydrojuncusol has been identified as an inhibitor of Hepatitis C Virus (HCV) RNA replication by specifically targeting the viral NS5A protein, a mechanism that differentiates it from other phenanthrene-class compounds [4].

Why Dehydrojuncusol Cannot Be Substituted by Generic Juncus Phenanthrenes in HCV and Inflammation Research


Generic substitution of Dehydrojuncusol with other Juncus-derived phenanthrenes such as juncusol, effusol, or dehydroeffusol is scientifically unjustified due to distinct structural features and divergent biological activities [1]. While several phenanthrenoids exhibit broad-spectrum bioactivity, including anxiolytic and sedative effects [2], Dehydrojuncusol uniquely possesses a fully unsaturated phenanthrene core, which is critical for its specific inhibition of HCV NS5A and its activity against daclatasvir-resistant mutants [3]. Furthermore, dimerization of Dehydrojuncusol nearly abolishes its anti-inflammatory activity, demonstrating that its monomeric form is essential for iNOS inhibition [4].

Quantitative Evidence for Dehydrojuncusol Differentiation in HCV and Inflammation Research


Dehydrojuncusol Inhibits HCV Genotype 2a with EC50 = 1.35 µM, Targeting Post-Entry Steps

Dehydrojuncusol inhibits HCV genotype 2a infection in Huh-7 cells with an EC50 of 1.35 µM when added continuously, and 1.53 µM when added post-inoculation [1]. In contrast, the related phenanthrene juncusol does not exhibit this antiviral activity [2]. This distinguishes Dehydrojuncusol from other Juncus-derived phenanthrenes like effusol and dehydroeffusol, which are primarily studied for anxiolytic or antioxidant activities rather than direct HCV inhibition [3].

Antiviral HCV NS5A Inhibitor Natural Product

Dehydrojuncusol Maintains Antiviral Activity Against Daclatasvir-Resistant HCV Mutants L31M and Y93H

Dehydrojuncusol inhibits the RNA replication of HCV subgenomic replicons harboring the L31M or Y93H mutations in NS5A, which are frequent resistance-associated variants to the approved DAA daclatasvir [1]. In contrast, daclatasvir shows reduced efficacy against these mutants [2]. This demonstrates a distinct resistance profile for Dehydrojuncusol compared to a clinically relevant NS5A inhibitor.

Antiviral Drug Resistance HCV NS5A

Dehydrojuncusol Monomer Inhibits iNOS, an Activity Lost Upon Dimerization to 8,8'-Bidehydrojuncusol

Dehydrojuncusol inhibits the expression of the pro-inflammatory enzyme iNOS in LPS-stimulated RAW264.7 macrophages [1]. Critically, the dimeric analog 8,8'-bidehydrojuncusol, formed by coupling two Dehydrojuncusol units, shows nearly complete loss of this inhibitory activity [2]. This demonstrates that the monomeric structure is essential for iNOS inhibition, and that even closely related structural analogs (dimer) do not share this property.

Anti-inflammatory iNOS Phenanthrene Dimer

Dehydrojuncusol Exhibits Anxiolytic Activity at 5-10 mg/kg in Mice, Differentiating from Juncusol's 20 mg/kg Dose

In the elevated plus-maze test in mice, Dehydrojuncusol (compound 6) shows anxiolytic activity at doses of 5 mg/kg and 10 mg/kg [1]. In comparison, the structurally related phenanthrene juncusol (compound 8) requires a higher dose of 20 mg/kg to exhibit similar activity [2]. This suggests a lower effective dose for Dehydrojuncusol in this model of anxiety.

Anxiolytic CNS Phenanthrene Natural Product

Dehydrojuncusol CC50 = 75.6 µM in Huh-7 Cells Yields a Selective Index of 56 for HCV Inhibition

In Huh-7 cells, Dehydrojuncusol exhibits a CC50 of approximately 75.6 µM after 48 hours, resulting in a selective index (SI = CC50/EC50) of 56 for its anti-HCV activity [1]. This level of selectivity is not reported for other Juncus phenanthrenes in an antiviral context, as they lack significant anti-HCV activity [2].

Cytotoxicity Antiviral Selectivity Index Safety

High-Value Research and Procurement Scenarios for Dehydrojuncusol


Investigating HCV NS5A Resistance and Developing Next-Generation Antivirals

Dehydrojuncusol is a critical tool for research groups studying resistance mechanisms to NS5A-targeted direct-acting antivirals (DAAs). Its ability to inhibit daclatasvir-resistant mutants (L31M, Y93H) makes it invaluable for screening new compounds and understanding structural determinants of NS5A resistance [1].

Evaluating Anti-Inflammatory Mechanisms of Monomeric Phenanthrenes

The specific loss of iNOS inhibitory activity upon dimerization provides a unique model for structure-activity relationship (SAR) studies. Dehydrojuncusol is the active monomer in this system, while the dimer 8,8'-bidehydrojuncusol serves as an ideal negative control, enabling precise investigation of phenanthrene-mediated anti-inflammatory pathways [1].

Comparative Pharmacology of Anxiolytic Phenanthrenoids

Dehydrojuncusol exhibits anxiolytic activity at lower doses (5-10 mg/kg) compared to the closely related juncusol (20 mg/kg) [1]. This makes it a valuable compound for comparative pharmacological studies aiming to dissect the structural features responsible for potency and CNS activity within the 9,10-dihydrophenanthrene class [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dehydrojuncusol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.